molecular formula C21H21BF6O3 B14023261 2-(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14023261
M. Wt: 446.2 g/mol
InChI Key: ZBKYUXDMLCAHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Palladium Catalyst: Typically, palladium(II) acetate or palladium(0) complexes are used.

    Base: Common bases include potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvent: The reaction is often carried out in solvents like toluene, ethanol, or a mixture of water and organic solvents.

Major Products

The major products of the Suzuki–Miyaura coupling reaction are biaryl or styrene derivatives, depending on the nature of the halide used in the reaction .

Scientific Research Applications

2-(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications include:

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki–Miyaura coupling but lacks the trifluoromethyl groups.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the benzyloxy and trifluoromethyl groups.

Uniqueness

2-(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of trifluoromethyl groups, which enhance its reactivity and stability. The benzyloxy group also provides additional functionalization possibilities, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C21H21BF6O3

Molecular Weight

446.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-phenylmethoxy-3,5-bis(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C21H21BF6O3/c1-18(2)19(3,4)31-22(30-18)16-11-14(20(23,24)25)10-15(21(26,27)28)17(16)29-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3

InChI Key

ZBKYUXDMLCAHKQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC3=CC=CC=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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